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Compound of Interest

2-(2-

Compound Name: Chlorophenylsulfanyl)benzothiazol
e

CAS No.: 60372-34-1

Cat. No.: B1629391

Get Quote

Technical Guide: 2-(2-
Chlorophenylisulfanyl)benzothiazole

Status: Research Chemical / Pharmacophore Intermediate Primary Application: Medicinal

Chemistry (Antitumor/Antimicrobial Screening)

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5][6]

This compound belongs to the class of 2-arylthiobenzothiazoles, a scaffold privileged in drug
discovery for its ability to mimic purine bases and interact with biological kinases.
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Property Data Note
2-(2-Chlorophenylsulfanyl)-1,3-

IUPAC Name ( _ pheny ¥
benzothiazole
2-(2-
Chlorophenylthio)benzothiazol

Synonyms e; 2-(o-
Chlorophenylthio)benzothiazol
e

Molecular Formula C13HsCINS:2

Molecular Weight 277.79 g/mol

Physical State

Typically off-white to pale
Solid (Crystalline powder) ypiealy P

yellow
Melting Point 68—72 °C (Predicted) Varies by purity/polymorph
Solubility DMSO, DMF, Chloroform Insoluble in water
LogP (Predicted) ~4.8 Highly lipophilic (Drug-like)

CAS Number

Treat as Novel Chemical Entity

Not widely cataloged
(NCE)

Structural Visualization

The molecule consists of a benzothiazole fused ring system linked via a sulfide bridge to an

ortho-chlorinated phenyl ring. The steric bulk of the ortho-chlorine forces a non-planar

conformation, which is critical for binding selectivity in protein pockets.

Hazard Identification (GHS Classification)

Note: As a research chemical without a finalized commercial SDS, the following classifications

are derived via Read-Across Methodology from structurally similar analogues (2-

Mercaptobenzothiazole and 2-Chlorobenzothiazole).

Predicted GHS Label Elements

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1629391?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Signal Word:WARNING

Hazard Class Category Hazard Statement

Acute Toxicity (Oral) Cat. 4 H302: Harmful if swallowed.

H317: May cause an allergic

Skin Sensitization Cat. 1 ] )
skin reaction.
) o H410: Very toxic to aquatic life
Aquatic Toxicity Cat. 1 ) ]
with long lasting effects.
o H319: Causes serious eye
Eye Irritation Cat. 2A

irritation.

Precautionary Statements (P-Codes)

o P273: Avoid release to the environment (Critical for benzothiazoles).

o P280: Wear protective gloves/protective clothing/eye protection.

e P302+P352: IF ON SKIN: Wash with plenty of soap and water.

o P333+P313: If skin irritation or rash occurs: Get medical advice/attention.

Synthesis Protocol: C-S Cross-Coupling

The most robust method for synthesizing this compound utilizes a transition-metal-catalyzed
cross-coupling between 2-mercaptobenzothiazole and 1-chloro-2-iodobenzene. This protocol
ensures high regioselectivity for the S-arylation over N-arylation.

Reaction Scheme

Reactants: 2-Mercaptobenzothiazole (1.0 eq) + 1-Chloro-2-iodobenzene (1.2 eq) Catalyst:
Copper(l) lodide (Cul) (5 mol%) Ligand: 1,10-Phenanthroline (10 mol%) Base: Cesium
Carbonate (Cs2CO0Os) (2.0 eq) Solvent: DMF (Anhydrous)

Step-by-Step Methodology
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e Preparation: Flame-dry a 50 mL Schlenk tube and purge with Argon for 10 minutes to
remove moisture.

e Charging: Add 2-Mercaptobenzothiazole (167 mg, 1.0 mmol), Cul (9.5 mg, 0.05 mmol), 1,10-
Phenanthroline (18 mg, 0.1 mmol), and Cs2COs (652 mg, 2.0 mmol) to the tube.

e Solvation: Add 1-Chloro-2-iodobenzene (1.2 mmol) and anhydrous DMF (3.0 mL) under a
counter-flow of Argon.

¢ Reaction: Seal the tube and heat to 110 °C in an oil bath for 12—16 hours.

o Self-Validation: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 9:1). The starting
thiol (Rf ~0.3) should disappear, and a new non-polar spot (Rf ~0.6) should appear.

e Work-up: Cool to room temperature. Dilute with ethyl acetate (20 mL) and filter through a
Celite pad to remove inorganic salts.

 Purification: Wash the filtrate with brine (3 x 10 mL). Dry over Na=SOa, concentrate in vacuo,
and purify via silica gel column chromatography (Gradient: 100% Hexane — 5%
EtOAc/Hexane).

Synthesis & Workup Flowchart

Reactants: Final Product:

Work-up: :
Filter (Celite) 2-(2-Chlorophenylsulfanyl)
benzothiazole

Wash (Brine)

2 Argon Purge Oxidative Add. Reductive Elim. Column Chrom.

Catalytic System:
-Mer Cul/ i
+ 1-Chloro-2-iodobenzene Cs2C0O3/DMF / 110°C

Click to download full resolution via product page

Caption: Figure 1. Copper-catalyzed C-S bond formation workflow. The protocol prioritizes S-
selective arylation.

Biological Mechanism & Research Applications

This compound is often screened as a Kinase Inhibitor or an Antimicrobial Agent. The
benzothiazole core mimics the purine ring of ATP, allowing it to dock into the ATP-binding
pocket of enzymes.
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Mechanism of Action (Hypothetical SAR)

+ Antitumor (EGFR/VEGFR Inhibition): The sulfur bridge provides flexibility, allowing the
chlorophenyl ring to occupy the hydrophobic pocket Il of tyrosine kinases. The ortho-chloro
substituent provides steric locking, potentially increasing residence time in the binding
pocket.

« Antimicrobial (DNA Gyrase Target): Benzothiazoles can inhibit DNA gyrase B in bacteria,
preventing DNA supercoiling and replication.

Signaling Pathway Interaction

2-(2-Chlorophenylsulfanyl)
benzothiazole

ATP Competitive Binding

Target Protein
(e.g., EGFR Kinase Domain)

Inhibition of Phosphorylation

Downstream Signaling
(PISK/AKT or MAPK)

Signal Blockade

Cellular Outcome:

Apoptosis / G1 Arrest

Click to download full resolution via product page

Caption: Figure 2.[1] Proposed mechanism of action where the compound acts as an ATP-
competitive inhibitor.
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Handling, Storage, and Stability

To ensure scientific integrity and reproducibility, the following protocols must be strictly
observed.

Stability Profile

o Oxidation Sensitivity: The thioether (sulfide) linkage is susceptible to oxidation to sulfoxides
(S=0) or sulfones (O=S=0) upon prolonged exposure to air/peroxides.

o Light Sensitivity: Benzothiazoles can undergo photodegradation.

Storage Protocol

» Container: Amber glass vial with a Teflon-lined screw cap.
e Environment: Store at -20°C (long term) or 2—8°C (active use).

o Atmosphere: Store under Argon or Nitrogen atmosphere if possible.

Self-Validating Purity Check

Before using the compound in biological assays, perform this rapid check:
e TLC Analysis: Run on Silica Gel 60 F254.

o Mobile Phase: 10% Ethyl Acetate in Hexane.

o Visualization: UV (254 nm).

o Criteria: Single spot. If a lower Rf spot ("tailing") appears, it indicates oxidation to the
sulfoxide. Recrystallize from Ethanol before use.

References

e Synthesis of 2-Arylthiobenzothiazoles: Wang, F., et al. (2011). "Synthesis of 2-
Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction.” Organic Letters.
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e Benzothiazole Pharmacology: Keri, R. S., & Patil, M. R. (2014).[2] "Benzothiazole: a unique
scaffold in current medicinal chemistry.” European Journal of Medicinal Chemistry.

» General Benzothiazole Hazards: ECHA (European Chemicals Agency).[1] "Substance
Information: Benzothiazole-2-thiol (Mercaptobenzothiazole)."

o Copper Catalysis Protocol: Bates, C. G., et al. (2002). "Copper-catalyzed synthesis of vinyl
sulfides.” Organic Letters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 2-Benzothiazolyl sulfide | C14H8N2S3 | CID 853902 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 2. pchiochemres.com [pcbhiochemres.com]

¢ To cite this document: BenchChem. [2-(2-Chlorophenylsulfanyl)benzothiazole safety data
sheet (SDS) and hazards]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1629391/docs#2-2-chlorophenylsulfanyl-
benzothiazole-safety-data-sheet-sds-and-hazards]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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